molecular formula C23H16Cl2N4O3S B15086212 4-Chloro-N-(2-(2-((2-chloroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide CAS No. 477733-08-7

4-Chloro-N-(2-(2-((2-chloroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide

Cat. No.: B15086212
CAS No.: 477733-08-7
M. Wt: 499.4 g/mol
InChI Key: UCMOKOTYUXWHPS-VULFUBBASA-N
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Description

4-Chloro-N-(2-(2-((2-chloroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(2-(2-((2-chloroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide typically involves the reaction of 2-chloroquinoline-3-carbaldehyde with hydrazine derivatives under specific conditions. The reaction is often catalyzed by bases such as piperidine, pyridine, or triethylamine . The process may also involve the use of solvents like tetrahydrofuran (THF) and catalysts like L-proline .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds such as 2-chloroquinoline-3-carbaldehyde. The use of advanced synthesis techniques and optimization of reaction conditions are crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(2-(2-((2-chloroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents.

    Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.

    Substitution: Substitution reactions can occur at the chloro or sulfonamide groups, often using nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted benzenesulfonamides.

Scientific Research Applications

4-Chloro-N-(2-(2-((2-chloroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-N-(2-(2-((2-chloroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide involves its interaction with metal surfaces and biological molecules. In corrosion inhibition, the compound adsorbs onto the metal surface, forming a protective barrier that prevents corrosion . In biological systems, it may interact with enzymes or receptors, affecting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-N-(2-(2-((2-chloroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide is unique due to its specific structure, which combines the properties of quinoline and benzenesulfonamide. This combination enhances its effectiveness as a corrosion inhibitor and its potential in medicinal chemistry.

Properties

CAS No.

477733-08-7

Molecular Formula

C23H16Cl2N4O3S

Molecular Weight

499.4 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]benzamide

InChI

InChI=1S/C23H16Cl2N4O3S/c24-17-9-11-18(12-10-17)33(31,32)29-21-8-4-2-6-19(21)23(30)28-26-14-16-13-15-5-1-3-7-20(15)27-22(16)25/h1-14,29H,(H,28,30)/b26-14+

InChI Key

UCMOKOTYUXWHPS-VULFUBBASA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=N/NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NNC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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